1-Chloro-2-fluoro-3,4-diiodobenzene
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Overview
Description
1-Chloro-2-fluoro-3,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2. This compound is part of the halogenated benzene family, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoro-4-iodoaniline followed by Sandmeyer reactions to introduce the chlorine and additional iodine atoms. The reaction conditions typically involve the use of hydrochloric acid, sodium nitrite, and potassium iodide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3,4-diiodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The iodine atoms in the compound can be oxidized to form iodates or reduced to iodides under appropriate conditions.
Coupling Reactions: The compound can serve as a substrate in metal-catalyzed coupling reactions, such as the Heck and Sonogashira couplings, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or dimethylamine in ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper, often in the presence of ligands and bases.
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation and Reduction: Formation of iodates or iodides.
Coupling Reactions: Formation of biaryl compounds or alkynylated benzenes.
Scientific Research Applications
1-Chloro-2-fluoro-3,4-diiodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3,4-diiodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic attack, leading to the formation of intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution reactions . The compound’s reactivity is influenced by the relative positions of the halogen atoms, which can stabilize or destabilize reaction intermediates .
Comparison with Similar Compounds
- 1-Chloro-4-fluoro-2-iodobenzene
- 1-Chloro-3-fluoro-2,4-diiodobenzene
- 2-Chloro-1-fluoro-4-iodobenzene
Comparison: 1-Chloro-2-fluoro-3,4-diiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. For example, the presence of iodine atoms at the 3 and 4 positions makes it more susceptible to oxidative addition reactions compared to compounds with different halogen placements .
Properties
Molecular Formula |
C6H2ClFI2 |
---|---|
Molecular Weight |
382.34 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3,4-diiodobenzene |
InChI |
InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
InChI Key |
YHZRUAQEIKNGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)I)I |
Origin of Product |
United States |
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